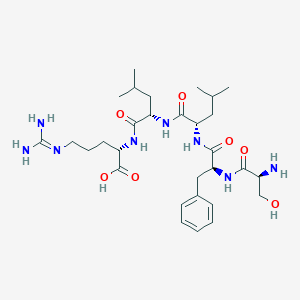
H-Ser-phe-leu-leu-arg-OH
Übersicht
Beschreibung
“H-Ser-phe-leu-leu-arg-OH” is a peptide sequence. It is a part of a larger peptide known as TRAP-14 . This peptide sequence is a potent thrombin receptor activator and an effective agonist for platelet activation . It has been found to be involved in the regulation of thrombotic response .
Molecular Structure Analysis
The molecular formula of “H-Ser-phe-leu-leu-arg-OH” is C30H50N8O7 . Its molecular weight is 634.77 . The structure of this peptide can be analyzed using tools like PepDraw , which can draw the peptide’s primary structure and calculate its theoretical properties.Physical And Chemical Properties Analysis
The peptide “H-Ser-phe-leu-leu-arg-OH” has a predicted density of 1.32±0.1 g/cm3 . It is insoluble in ethanol but soluble in water and DMSO . Its storage temperature is less than -15°C .Wissenschaftliche Forschungsanwendungen
Thrombin Receptor Ligand Development : A study by Feng et al. (1995) explored the development of potent thrombin receptor ligands, focusing on peptides related to H-Ser-Phe-Leu-Leu-Arg-OH. This research contributed to the understanding of receptor activation and led to the design of more potent agonists (Feng et al., 1995).
Role in Thrombin Receptor Activation : Nose et al. (1995) investigated the roles of two consecutive leucine residues in a receptor-tethered ligand peptide that includes H-Ser-Phe-Leu-Leu-Arg-OH. Their study revealed different roles for these residues in receptor activation, enhancing our understanding of peptide-receptor interactions (Nose et al., 1995).
Conformational Analysis in Peptides : Matsoukas et al. (1997) conducted a conformational analysis of thrombin receptor agonist peptides, including those with sequences similar to H-Ser-Phe-Leu-Leu-Arg-OH. They provided evidence for a cyclic bioactive conformation, offering insights into the structural basis of peptide activity (Matsoukas et al., 1997).
Antioxidant Action Studies : Pelogeykina et al. (2015) examined the antioxidant effects of certain peptides, including derivatives of apelin-12, which share structural similarities with H-Ser-Phe-Leu-Leu-Arg-OH. Their research highlighted the role of these peptides in oxidative stress management (Pelogeykina et al., 2015).
Enzymatic Characterization in Ticks : Miyoshi et al. (2004) characterized a serine proteinase from the hard tick Haemaphysalis longicornis, which showed activity towards substrates including H-Ser-Phe-Leu-Leu-Arg-OH. This study contributes to our understanding of blood digestion mechanisms in ticks (Miyoshi et al., 2004).
Study of Insect Neuropeptides : Nachman et al. (1991) focused on the active conformation of an insect neuropeptide family, where members share a sequence similar to H-Ser-Phe-Leu-Leu-Arg-OH. Their work on cyclic analogs of these neuropeptides provided insights into their biological activity and receptor interaction (Nachman et al., 1991).
Wirkmechanismus
The peptide “H-Ser-phe-leu-leu-arg-OH” acts as a thrombin receptor activator. Thrombin cleaves within the receptor’s extracellular amino-terminal extension, creating a new receptor amino-terminus that functions as a tethered ligand and activates the receptor . This peptide sequence is involved in thrombin signaling in platelets, contributing to hemostasis and thrombosis .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50N8O7/c1-17(2)13-22(26(41)35-21(29(44)45)11-8-12-34-30(32)33)37-27(42)23(14-18(3)4)38-28(43)24(36-25(40)20(31)16-39)15-19-9-6-5-7-10-19/h5-7,9-10,17-18,20-24,39H,8,11-16,31H2,1-4H3,(H,35,41)(H,36,40)(H,37,42)(H,38,43)(H,44,45)(H4,32,33,34)/t20-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYDIYITSYDTAY-LSBAASHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649491 | |
| Record name | L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ser-phe-leu-leu-arg-OH | |
CAS RN |
141685-53-2 | |
| Record name | L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



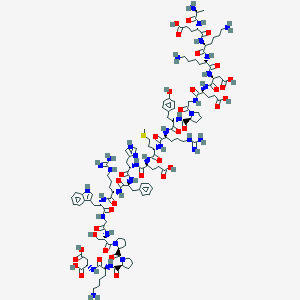


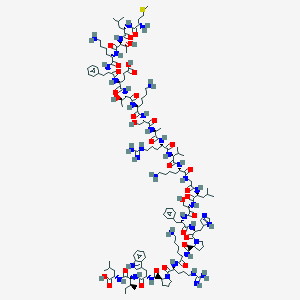
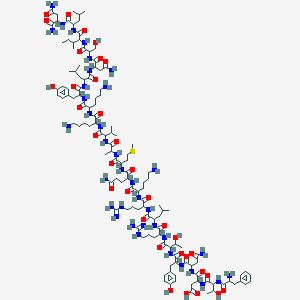
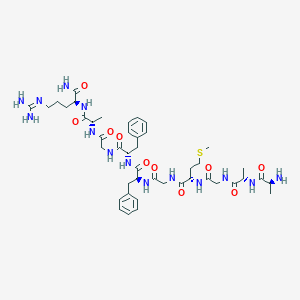


![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)




